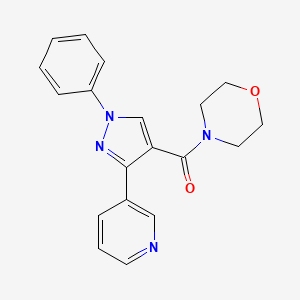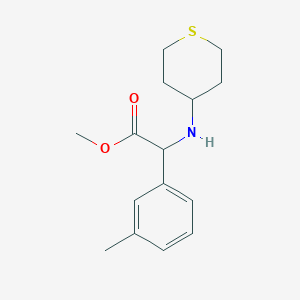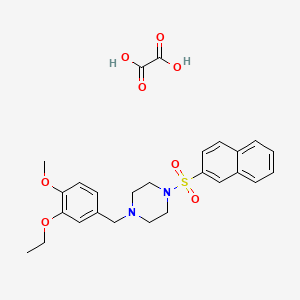![molecular formula C23H17ClN2O2 B3941614 2-[2-(2-Chlorophenyl)ethenyl]-3-(3-methoxyphenyl)quinazolin-4-one](/img/structure/B3941614.png)
2-[2-(2-Chlorophenyl)ethenyl]-3-(3-methoxyphenyl)quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Chlorophenyl)ethenyl]-3-(3-methoxyphenyl)quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with chlorophenyl and methoxyphenyl substituents, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Chlorophenyl)ethenyl]-3-(3-methoxyphenyl)quinazolin-4-one typically involves the condensation of 2-aminobenzamide with appropriate aldehydes or ketones. The reaction is often catalyzed by acids or bases under reflux conditions. For instance, the reaction between 2-aminobenzamide and 2-chlorobenzaldehyde in the presence of a base like sodium hydroxide can yield the desired quinazolinone derivative .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent extraction, crystallization, and chromatography are commonly employed for purification.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Chlorophenyl)ethenyl]-3-(3-methoxyphenyl)quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The double bond in the ethenyl group can be reduced to a single bond.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar solvents.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of saturated quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(2-Chlorophenyl)ethenyl]-3-(3-methoxyphenyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects . Additionally, its interaction with microbial cell membranes can lead to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4-one: Lacks the chlorophenyl and methoxyphenyl substituents, resulting in different biological activities.
3-(4-Chlorophenyl)quinazolin-4-one: Contains a chlorophenyl group at a different position, leading to variations in chemical reactivity and biological effects.
Uniqueness
2-[2-(2-Chlorophenyl)ethenyl]-3-(3-methoxyphenyl)quinazolin-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The combination of chlorophenyl and methoxyphenyl groups enhances its potential as an antioxidant and antimicrobial agent, distinguishing it from other quinazolinone derivatives .
Properties
IUPAC Name |
2-[2-(2-chlorophenyl)ethenyl]-3-(3-methoxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2/c1-28-18-9-6-8-17(15-18)26-22(14-13-16-7-2-4-11-20(16)24)25-21-12-5-3-10-19(21)23(26)27/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKYGSGLTHLHNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-nitrobenzamide](/img/structure/B3941536.png)
![3-{[(2-ethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B3941544.png)

![2'-{[(3-iodophenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B3941554.png)


![1-methyl-2-oxo-2-phenylethyl 4-[(2-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B3941568.png)
![Morpholin-4-yl-[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methanone](/img/structure/B3941619.png)
![Ethyl 1-[3-(2-methoxyanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride](/img/structure/B3941620.png)
![4-(4-methoxyphenyl)-N-methyl-4-oxo-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide](/img/structure/B3941626.png)
![2-(3-imino-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-4-yl)ethanol](/img/structure/B3941634.png)
![ETHYL 6-METHYL-2-(2-{[4-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B3941644.png)
![N-[(2-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B3941647.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(ethylsulfonyl)piperazine](/img/structure/B3941652.png)
